molecular formula C8H9ClO2S B097476 4-Ethylbenzenesulfonyl chloride CAS No. 16712-69-9

4-Ethylbenzenesulfonyl chloride

Cat. No. B097476
CAS RN: 16712-69-9
M. Wt: 204.67 g/mol
InChI Key: LACFLXDRFOQEFZ-UHFFFAOYSA-N
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Description

4-Ethylbenzenesulfonyl chloride is a chemical compound with the molecular formula C8H9ClO2S . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Molecular Structure Analysis

The molecular structure of 4-Ethylbenzenesulfonyl chloride consists of an ethyl group attached to a benzene ring, which is further connected to a sulfonyl chloride group . The InChI code for the compound is InChI=1S/C8H9ClO2S/c1-2-7-3-5-8 (6-4-7)12 (9,10)11/h3-6H,2H2,1H3 .


Physical And Chemical Properties Analysis

4-Ethylbenzenesulfonyl chloride is a liquid at 20 degrees Celsius . It has a molecular weight of 204.67 g/mol . The compound has a flash point of 122 °C, a specific gravity of 1.28, and a refractive index of 1.55 .

Scientific Research Applications

Organic Synthesis

4-Ethylbenzenesulfonyl chloride is a versatile reagent in organic synthesis . It acts as a sulfonylating agent to introduce the sulfonyl group into organic molecules, which is a crucial step in synthesizing sulfones, a class of compounds known for their utility in creating complex chemical structures. This reactivity is particularly valuable in the synthesis of heterocyclic compounds , which are core structures in many pharmaceuticals .

Pharmaceutical Industry

In the pharmaceutical industry , 4-Ethylbenzenesulfonyl chloride serves as an intermediate in the production of various drugs. It is used to synthesize sulfonyl derivatives that exhibit therapeutic properties, such as diuretics , antibacterial , and antidiabetic agents . Its role in drug design and development is pivotal due to its ability to modify pharmacokinetic profiles and enhance the efficacy of active pharmaceutical ingredients .

Agrochemicals

The compound finds application in the agrochemical sector as well. It is involved in the synthesis of sulfonylurea herbicides , which are effective in controlling a wide range of plant pests. These herbicides function by inhibiting the plant enzyme acetolactate synthase, crucial for the synthesis of essential amino acids, leading to the cessation of plant growth .

Dyestuff Field

In the dyestuff field , 4-Ethylbenzenesulfonyl chloride is used to produce sulfonamide-based dyes . These dyes have applications in coloring textiles, leathers, and inks. The introduction of the sulfonyl group enhances the dye’s affinity for fabrics, improving the durability and intensity of the color .

Material Science

Material science: benefits from the use of 4-Ethylbenzenesulfonyl chloride in the creation of polymer additives . These additives improve the properties of polymers, such as thermal stability, mechanical strength, and resistance to degradation. It is particularly useful in the synthesis of flame retardants for plastics, enhancing safety standards in various applications .

Analytical Chemistry

In analytical chemistry , 4-Ethylbenzenesulfonyl chloride is utilized as a derivatization agent for the quantitative analysis of amines . By reacting with amines, it forms sulfonamides, which can be easily detected and quantified using techniques like high-performance liquid chromatography (HPLC) , aiding in the accurate measurement of these compounds in complex mixtures .

Environmental Science

The environmental science domain uses 4-Ethylbenzenesulfonyl chloride in research related to soil remediation . It is part of the synthesis of compounds that can extract heavy metals from contaminated soils, thus playing a role in environmental clean-up efforts .

Biochemistry

Lastly, in biochemistry , this chemical is used in the study of protein modifications . It helps in the identification and characterization of protein sulfenylation, a post-translational modification where a sulfur atom is covalently attached to a protein, which is significant in understanding protein functions and interactions .

Safety and Hazards

4-Ethylbenzenesulfonyl chloride is classified as dangerous. It causes severe skin burns and eye damage . It may also be corrosive to metals . Safety measures include not breathing in dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-ethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACFLXDRFOQEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341198
Record name 4-Ethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16712-69-9
Record name 4-Ethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethylbenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

With stirring, 929.0 g phosphorus oxychloride was added to 836.0 g ethylbenzene. The resulting mixture was heated to approximately 69° C. and 599.0 g of 100 percent sulfuric acid was added over approximately sixteen minutes with the temperature rising to approximately 78° C. and it continued to slowly rise over approximately thirty-seven minutes to approximately 84° C. The mixture was held at approximately 80° C. for about two hours and then maintained at approximately 90° C. for an additional three hours. After cooling to approximately 82° C. the reaction mixture was poured slowly onto a mixture of 1500.0 ml water and 1500.0 g ice keeping the temperature under 5° C. with the addition of 440.0 g ice. After approximately ten minutes of stirring, the agitation was stopped and the mixture separated into two layers. The lower layer containing the product was separated and immediately poured onto 500.0 g of ice and 3500.0 ml of ice water was added. After approximately twenty minutes of stirring, the layers were separated to obtain 1400.0 ml of 4-ethylbenzenesulfonyl chloride.
Quantity
929 g
Type
reactant
Reaction Step One
Quantity
836 g
Type
reactant
Reaction Step One
Quantity
599 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
440 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1500 g
Type
reactant
Reaction Step Four
Name
Quantity
1500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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